5-苯基-1-三苯甲基四唑

概述

描述

5-Phenyl-1-trityltetrazole is a research chemical . It is used for pharmaceutical testing and is considered a useful building block . It has been shown in vitro to inhibit the angiotensin II receptor .

Molecular Structure Analysis

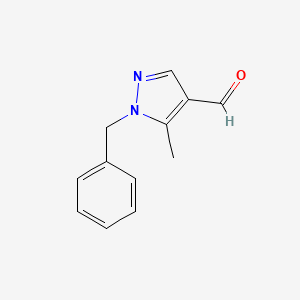

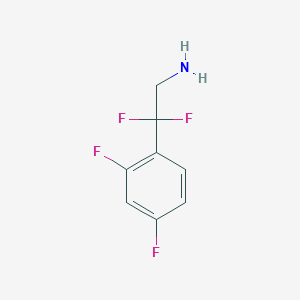

The molecular structure of 5-Phenyl-1-trityltetrazole is characterized by a high nitrogen content among stable heterocycles . The molecular formula is C26H20N4 . It has a molar refractivity of 123.3±0.5 cm^3, a polar surface area of 44 Å^2, and a polarizability of 48.9±0.5 10^-24 cm^3 .Physical and Chemical Properties Analysis

5-Phenyl-1-trityltetrazole has a density of 1.1±0.1 g/cm^3, a boiling point of 586.1±60.0 °C at 760 mmHg, and a flash point of 308.3±32.9 °C . It has a molar volume of 338.6±7.0 cm^3 .科学研究应用

抗惊厥活性

- 合成和评估:已经合成了一系列三唑衍生物,包括与 5-苯基-1-三苯甲基四唑相关的化合物,并评估了它们的抗惊厥特性。这些化合物已在各种癫痫模型中显示出有效性,表明它们在治疗惊厥性疾病中的潜在用途 (Küçükgüzel 等人,2004); (J. Kane 等人,1994); (X. Cao 等人,2013)。

药理活性

- 抗菌和抗结核活性:一些三唑衍生物表现出抗菌特性,其中特定化合物对结核分枝杆菌具有活性 (Küçükgüzel 等人,2004)。

- GABA 介导的机制:某些化合物表现出与 GABA 受体的相互作用,表明它们在神经传递和神经系统疾病中的潜在应用 (英泉方等人,2015); (Shiben Wang 等人,2019)。

作用机制

Target of Action

The primary target of 5-Phenyl-1-trityltetrazole is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

5-Phenyl-1-trityltetrazole acts as an inhibitor of the angiotensin II receptor . By binding to this receptor, it prevents the action of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure.

Biochemical Pathways

The inhibition of the angiotensin II receptor by 5-Phenyl-1-trityltetrazole impacts the renin-angiotensin system (RAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the action of angiotensin II, 5-Phenyl-1-trityltetrazole can help to lower blood pressure and reduce fluid retention.

Pharmacokinetics

It is known that tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-Phenyl-1-trityltetrazole may have good bioavailability and metabolic stability.

Result of Action

The inhibition of the angiotensin II receptor by 5-Phenyl-1-trityltetrazole has been shown to decrease lipid levels and potassium levels in mice . This suggests that it may have potential therapeutic applications in the treatment of conditions such as hypertension, diabetes, and heart disease .

Action Environment

The action of 5-Phenyl-1-trityltetrazole can be influenced by environmental factors. For example, it has been shown to have an inhibitive effect against copper-alloy corrosion in a NaCl 3 wt% environment . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is present.

安全和危害

5-Phenyl-1-trityltetrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable solid and harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

未来方向

The inhibitive effect of 5-Phenyl-1-trityltetrazole against copper-alloy corrosion in NaCl 3 wt% has been probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA) . The reported experimental tests suggest 5-Phenyl-1-trityltetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

生化分析

Biochemical Properties

5-Phenyl-1-trityltetrazole is known to interact with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole, a component of 5-Phenyl-1-trityltetrazole, favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

5-Phenyl-1-trityltetrazole has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 5-Phenyl-1-trityltetrazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 5-Phenyl-1-trityltetrazole vary with different dosages in animal models

Metabolic Pathways

5-Phenyl-1-trityltetrazole is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

5-phenyl-1-trityltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-28-29-30(25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZPWMFEPXVLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)

![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)

![3-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B3105696.png)

![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)

![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)